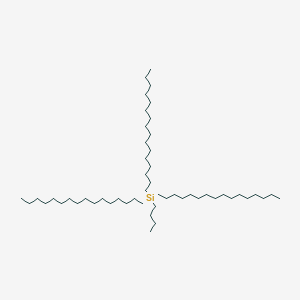

Butyltrihexadecylsilane

Description

Butyltrihexadecylsilane (C4H9Si(C16H33)3) is a tetraalkylsilane characterized by a silicon atom bonded to one butyl group and three hexadecyl (C16) chains. This structure confers exceptional hydrophobicity and thermal stability, making it valuable in coatings, surfactants, and materials science for moisture resistance . Its synthesis typically involves hydrosilylation or Grignard reactions, requiring rigorous characterization of intermediates and final products to ensure purity, as emphasized in chemical research guidelines .

Properties

Molecular Formula |

C52H108Si |

|---|---|

Molecular Weight |

761.5 g/mol |

IUPAC Name |

butyl(trihexadecyl)silane |

InChI |

InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3 |

InChI Key |

KOTNVNBHCWHDFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

R-SiH+CH2=CH-R’→R-Si-CH2-CH2-R’

In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Butyltrihexadecylsilane can undergo various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

Reduction: Reduction reactions can convert silanols back to silanes.

Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituents used.

Scientific Research Applications

Butyltrihexadecylsilane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.

Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.

Mechanism of Action

The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Butyltrihexadecylsilane belongs to the trialkylsilane family, where alkyl chain length and branching significantly influence properties. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparative Properties of Trialkylsilanes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Hydrophobicity (Contact Angle) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C52H108Si | 785.43 | ~85–90 | >110° | Coatings, hydrophobic films |

| Trioctylsilane | C24H52Si | 368.76 | ~−20 | ~95° | Lubricants, polymer additives |

| Trihexadecylsilane | C48H100Si | 705.39 | ~75–80 | >105° | Surface modification |

| Trimethylsilane | C3H12Si | 88.22 | −135 | ~70° | Semiconductor processing |

Key Findings:

Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C16 in this compound) enhance hydrophobicity compared to shorter chains (e.g., C8 in Trioctylsilane) due to increased van der Waals interactions and reduced surface energy .

Thermal Stability : this compound’s high melting point (~85–90°C) outperforms Trioctylsilane (−20°C), aligning with trends where longer chains improve thermal resistance.

Reactivity : Shorter-chain silanes like Trimethylsilane exhibit higher reactivity in hydrosilylation, whereas this compound’s bulky structure limits its use in dynamic chemical processes.

Functional Comparisons

- Surface Modification: this compound forms dense, ordered monolayers on substrates like silica, outperforming Trihexadecylsilane in durability due to its butyl group enhancing molecular packing .

Biological Activity

Butyltrihexadecylsilane (BTHS) is a silane compound that has garnered attention in various fields, including materials science and biochemistry, due to its unique properties. This article delves into the biological activity of BTHS, exploring its mechanisms, effects on cellular systems, and potential applications.

Chemical Structure and Properties

BTHS is characterized by a long hydrophobic alkyl chain, which enhances its interaction with biological membranes. Its structure can be represented as:

This configuration suggests that BTHS may exhibit significant amphiphilic properties, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of BTHS is primarily attributed to its ability to modify cell membranes and interact with cellular components. The following mechanisms have been identified:

- Membrane Interaction : BTHS can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to changes in ion transport and signal transduction pathways.

- Cytotoxicity : Studies indicate that BTHS exhibits cytotoxic effects on various cell lines. The compound's hydrophobic nature may disrupt cellular homeostasis, leading to apoptosis in sensitive cells.

- Antimicrobial Activity : Preliminary research suggests that BTHS possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

A series of experiments were conducted to assess the cytotoxic effects of BTHS on human lung epithelial cells (NCI H441). The results indicated a dose-dependent increase in cell death, with significant morphological changes observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 5 |

These findings suggest that BTHS may induce oxidative stress and inflammation, leading to cell death.

Antimicrobial Activity

BTHS was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, particularly at higher concentrations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Control (No Treatment) | 0 |

These results indicate that BTHS could be a potential candidate for developing antimicrobial agents.

Case Studies

- Lung Cell Study : In a controlled laboratory setting, NCI H441 cells were treated with varying concentrations of BTHS. The study aimed to elucidate the compound's role in inducing oxidative stress markers such as heme oxygenase-1 (HO-1) and inflammatory cytokines.

- Antibacterial Efficacy : A comparative study was conducted to evaluate the effectiveness of BTHS against traditional antibacterial agents. Results indicated that BTHS had comparable efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.